molecular formula C24H23N3O3 B13497441 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione

5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No.: B13497441
M. Wt: 401.5 g/mol
InChI Key: TUVMLZMPSJOPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of cyclopropyl, methyl, indole, and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the formation of the imidazolidine-2,4-dione ring. Common reagents used in these reactions include cyclopropyl bromide, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and imidazolidine-2,4-dione analogs. Examples include:

  • 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione analogs with different substituents on the indole ring.
  • Other cyclopropyl and methyl-substituted imidazolidine-2,4-dione derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the indole moiety, in particular, contributes to its biological activity and makes it a valuable compound for research and development.

Biological Activity

The compound 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione is a member of the imidazolidine family, known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an imidazolidine core with cyclopropyl and indole substituents. The molecular formula is C24H25N3O2C_{24}H_{25}N_{3}O_{2} with a molecular weight of approximately 389.48 g/mol.

Structural Features

FeatureDescription
Core StructureImidazolidine
SubstituentsCyclopropyl, methyl, phenyl, indole
Functional GroupsKetone, amine

Anticancer Activity

Research has indicated that imidazolidine derivatives exhibit notable anticancer properties. A study evaluating various imidazolidine compounds demonstrated that certain derivatives showed significant cytotoxic effects on cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The compound may share similar mechanisms due to its structural similarities with other bioactive imidazolidines.

The proposed mechanisms through which imidazolidine derivatives exert their effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, these compounds may enhance cytotoxicity and overcome drug resistance .
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Research on related pyrazole derivatives has shown promising antifungal activity, suggesting a potential for broader antimicrobial effects .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of various imidazolidine derivatives against breast cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values ranging from 10 to 30 µM when tested against MCF-7 cells, indicating moderate potency .

Case Study 2: Synergistic Effects with Doxorubicin

In a combinatorial study involving doxorubicin and various imidazolidine derivatives, researchers found that certain combinations led to increased apoptosis in resistant breast cancer cell lines. The combination index method revealed synergistic interactions at specific concentrations .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C24H23N3O3/c1-24(16-12-13-16)22(29)27(23(30)25-24)14-19(28)20-17-10-6-7-11-18(17)26(2)21(20)15-8-4-3-5-9-15/h3-11,16H,12-14H2,1-2H3,(H,25,30)

InChI Key

TUVMLZMPSJOPGY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.